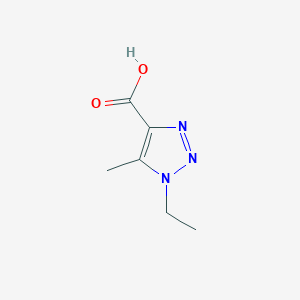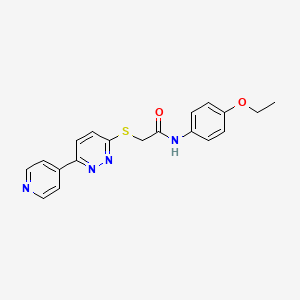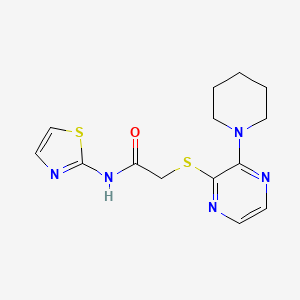![molecular formula C21H24N4O3S B2864558 tert-butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate CAS No. 1115908-33-2](/img/structure/B2864558.png)
tert-butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a tert-butyl group, a piperazine ring, a pyrrole ring, and a thieno[2,3-b]pyridine moiety. These groups could potentially confer interesting chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially adopt a chair conformation, and the presence of the nitrogen in the ring could result in interesting electronic properties. The pyrrole and thieno[2,3-b]pyridine rings are aromatic, which could also contribute to the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The pyrrole ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the compound could potentially form hydrogen bonds due to the presence of the nitrogen atoms .Applications De Recherche Scientifique
Chemical Synthesis and Catalytic Activity
Research has demonstrated the utility of related piperazine derivatives in catalyzing acylation reactions. For instance, polymethacrylates containing a 4-amino-pyridyl derivative have shown effectiveness as catalysts in acylation chemistry, benefiting from self-activation through neighboring group effects (Mennenga et al., 2015). Such studies highlight the potential of piperazine-based compounds in facilitating chemical transformations.
Molecular Structure Characterization
The structural elucidation of tert-butyl piperazine-1-carboxylate derivatives has been a subject of interest, with studies employing techniques like X-ray diffraction to reveal intricate details of their molecular architecture. For example, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing insights into bond lengths and angles typical for such compounds (Mamat et al., 2012).
Biological Evaluation
Several tert-butyl piperazine-1-carboxylate derivatives have been synthesized and evaluated for their biological activities, including antibacterial and anthelmintic properties. The synthesis, characterization, and biological evaluation of specific derivatives have been conducted, revealing their moderate to poor activity against certain bacteria and parasites (Sanjeevarayappa et al., 2015).
Anticorrosive Applications
Research into the anticorrosive behavior of novel tert-butyl piperazine-1-carboxylate derivatives for carbon steel in acidic conditions has shown promising results. Compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have demonstrated significant inhibition efficiency, offering a protective layer against corrosion (Praveen et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-21(2,3)28-20(27)25-13-11-24(12-14-25)19(26)17-16(23-9-4-5-10-23)15-7-6-8-22-18(15)29-17/h4-10H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSAGZYHMLXMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B2864480.png)







![1-(2,4-dichlorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2864494.png)

